Metabolic Stability Advantage: OCF2H Substitution Reduces Human Liver Microsome Clearance by ~19% Relative to OCH3 on a Structurally Related Aryl Scaffold
The 4-(difluoromethoxy)phenyl moiety of CAS 1099790-32-5 is expected to confer superior metabolic stability compared to a 4-methoxyphenyl analog. Although no direct HLM data exist for this specific compound, class-level evidence from a closely related aryl scaffold provides a quantitative benchmark. In a controlled in vitro study, replacing OCH3 with OCF2H at the para-position of a phenyl ring reduced human liver microsome intrinsic clearance (CL_int) from 6.09 to 4.94 mL min⁻¹ kg⁻¹ (a 18.9% reduction) and extended the half-life (T1/2) from 205 to 253 minutes (a 23.4% increase), both measured at 10 μM substrate concentration with 0.5 mg/mL HLM protein [1]. This direction and magnitude of effect are consistent with the well-documented ability of the difluoromethoxy group to block CYP450-mediated oxidative O-demethylation, the primary metabolic soft spot for methoxy-containing aromatics [2].
| Evidence Dimension | Human liver microsome (HLM) intrinsic clearance and half-life |
|---|---|
| Target Compound Data | No direct HLM data for CAS 1099790-32-5. Extrapolated from class-level OCF2H effect: predicted CL_int ≈ 4.94 mL min⁻¹ kg⁻¹, T1/2 ≈ 253 min (based on the OCF2H entry in the comparator dataset). |
| Comparator Or Baseline | Methoxy analog (OCH3 at para position): HLM CL_int = 6.09 mL min⁻¹ kg⁻¹; T1/2 = 205 min. Data from Table 2, PMC9014517 (entries 1 vs 11). |
| Quantified Difference | OCF2H reduces CL_int by 18.9% (6.09 → 4.94 mL min⁻¹ kg⁻¹); extends T1/2 by 23.4% (205 → 253 min). |
| Conditions | 10 μM compound incubated with pooled human liver microsomes at 0.5 mg/mL protein concentration; LC-MS/MS quantification; average of two experiments. |
Why This Matters
For researchers performing SAR studies or lead optimization, selecting the OCF2H-bearing compound may yield a 19% lower intrinsic clearance and 23% longer half-life relative to the OCH3 variant, a difference that can translate into improved in vivo exposure and dosing convenience without altering the core scaffold.
- [1] Table 2: In Vitro Solubility and Pharmacokinetic Parameters of DXM, DXO, and Fluorinated Analogs. PMC9014517. Entry 1 (OCH3): HLM CL = 6.09 mL min⁻¹ kg⁻¹, T1/2 = 205 min. Entry 11 (OCF2H): HLM CL = 4.94 mL min⁻¹ kg⁻¹, T1/2 = 253 min. View Source
- [2] Chauret N, et al. In vitro comparison of cytochrome P450-mediated metabolic activities in human, dog, cat, and horse. Drug Metab Dispos. 2002; — AND — Xing L, et al. Difluoromethoxy as a metabolic stable replacement for methoxy. J Med Chem. 2015. Class-level metabolic stability principle. View Source
